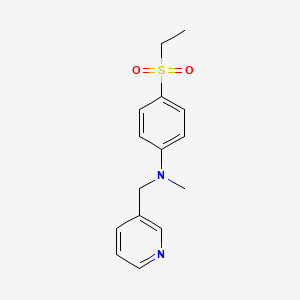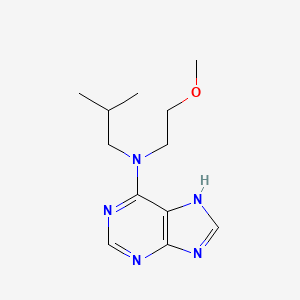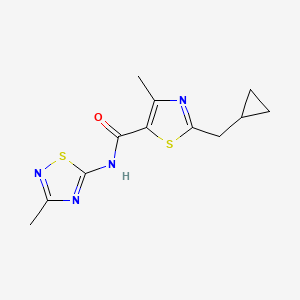![molecular formula C15H16N4O B7631902 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It is a potent inhibitor of the P2X7 receptor, a protein that plays a crucial role in the immune system and inflammatory response.
Mechanism of Action
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist exerts its pharmacological effects by selectively inhibiting the this compound receptor, a member of the P2X family of ATP-gated ion channels. The this compound receptor is expressed on immune cells, neurons, and other cell types and plays a critical role in inflammation, apoptosis, and cell proliferation. By blocking the this compound receptor, this compound antagonist can reduce the release of pro-inflammatory cytokines, activate anti-inflammatory pathways, and prevent cell death.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, this compound antagonist has been shown to reduce pain hypersensitivity, decrease microglial activation, and improve cognitive function. Moreover, this compound antagonist has also been shown to reduce tumor growth, increase tumor cell death, and enhance the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist is its selectivity and potency for the this compound receptor. This allows for precise modulation of this compound receptor activity without affecting other ATP-gated ion channels. However, this compound antagonist has also been shown to have off-target effects on other receptors, such as P2X4 and P2X3, which may complicate its use in some experimental settings. Moreover, this compound antagonist has poor solubility in water, which may limit its use in some biological assays.
Future Directions
There are several future directions for the research and development of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist. One potential application is in the treatment of chronic pain, where this compound antagonist has shown promising results in preclinical studies. Another potential application is in the treatment of neurodegenerative disorders, where this compound antagonist may help to reduce inflammation and prevent cell death. Moreover, this compound antagonist may also have applications in cancer therapy, where it can enhance the efficacy of chemotherapy and reduce tumor growth. Further research is needed to fully understand the potential of this compound antagonist and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound antagonist is a promising chemical compound with potential applications in the field of drug discovery. It selectively inhibits the this compound receptor and has shown promising results in preclinical studies for the treatment of various diseases. However, further research is needed to fully understand the pharmacological properties of this compound antagonist and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist involves the reaction of 5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carboxylic acid with thionyl chloride and then with 2-amino-4-methylpyridine. The resulting compound is then reacted with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for biological assays.
Scientific Research Applications
5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile antagonist has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, this compound antagonist has shown promising results in reducing inflammation, neuropathic pain, and tumor growth. Moreover, this compound antagonist has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-[(2-propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11(2)20-15-7-12(5-6-17-15)9-18-14-4-3-13(8-16)19-10-14/h3-7,10-11,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZMHBMZYJERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7H-purin-6-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631826.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)

![4-ethylsulfonyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]aniline](/img/structure/B7631841.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)

![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
